tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Catalog No.
S810784
CAS No.
1239319-82-4
M.F
C13H24N2O2
M. Wt
240.347
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxy...

CAS Number

1239319-82-4

Product Name

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

IUPAC Name

tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Molecular Formula

C13H24N2O2

Molecular Weight

240.347

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3

InChI Key

DICPJODHTVCFGU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N

Organic Synthesis:

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate serves as a valuable building block in organic synthesis due to its unique structure containing a spirocyclic ring system and functional groups like an amine and an ester. It can be employed as a starting material for the synthesis of diverse complex molecules, including pharmaceuticals, natural products, and functional materials.

For example, research has shown its application in the synthesis of spirocyclic scaffolds with potential anticonvulsant activity []. Additionally, it can be used to access various nitrogen-containing heterocycles, which are crucial structural motifs in many biologically active molecules [].

Medicinal Chemistry:

The presence of the amine group in tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate makes it a potential candidate for developing new drugs. The molecule can be modified and incorporated into drug discovery campaigns targeting various diseases.

Studies have explored its potential as a precursor for the synthesis of novel cholinesterase inhibitors, which are promising candidates for treating Alzheimer's disease []. However, further research is needed to fully evaluate its therapeutic potential and optimize its activity for specific applications.

Material Science:

The unique structure of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate can be exploited for the development of novel functional materials. Its potential applications in this field are still under exploration, but some studies have shown its promise in the design of new types of polymers and supramolecular assemblies [].

Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2C_{13}H_{24}N_{2}O_{2} and a molecular weight of approximately 240.34 g/mol. It features a spirocyclic structure, which is characterized by the presence of a nitrogen atom in the spiro junction, contributing to its unique properties. The compound is recognized for its potential as a building block in medicinal chemistry due to its structural characteristics that can influence biological activity and pharmacokinetics .

Typical of amino acids and esters. It can undergo:

  • Esterification: Reacting with acids to form esters.
  • Amine Reactions: Participating in nucleophilic substitutions due to the presence of the amino group.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other nitrogen-containing compounds.

These reactions can be leveraged in synthetic pathways to develop more complex molecules for pharmaceutical applications .

The biological activity of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is influenced by its structural properties. Preliminary studies indicate that it may exhibit:

  • Neuroprotective Effects: Due to its spirocyclic structure, it may interact with neurotransmitter systems.
  • Potential Antidepressant Activity: Similar compounds have shown promise in modulating serotonin pathways.

The synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Spirocyclic Core: Starting from appropriate piperidine derivatives, followed by cyclization reactions.
  • Introduction of Functional Groups: The amino and carboxylate groups can be introduced through selective functionalization techniques.
  • Purification: The final product is purified using chromatography methods to ensure high purity for further applications.

Detailed protocols may vary based on the desired yield and purity requirements .

Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Employed in research focusing on neurobiology and pharmacology due to its structural analogies with known bioactive compounds .

Interaction studies involving tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate focus on its binding affinity with various receptors and enzymes. Initial findings suggest it may interact with:

  • Neurotransmitter Receptors: Potentially affecting serotonin and dopamine pathways.
  • Transport Proteins: Its ability to cross the blood-brain barrier indicates possible interactions with transport mechanisms in the central nervous system.

Further studies are essential to map out these interactions quantitatively and qualitatively, which will aid in understanding its therapeutic potential .

Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate896103-62-10.96Contains a methylamino group
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate173405-78-20.96Features a diazaspiro structure
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate1290046-61-50.94Aminoethyl substitution
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate1211586-09-20.92Different spirocyclic framework

These comparisons highlight the unique aspects of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, particularly its specific spirocyclic structure that may confer distinct biological properties compared to its analogs .

XLogP3

1.3

Wikipedia

Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Dates

Modify: 2023-08-15

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